Trisodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(3-)

Description

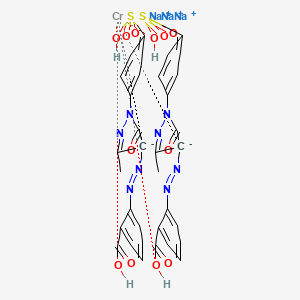

Trisodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(3-) (CAS: 84777-72-0) is a chromium(III) coordination complex featuring azo-linked pyrazolone and benzoate ligands. The structure includes a central chromium ion coordinated by two anionic azo-benzoate ligands and a sulphophenyl-substituted pyrazolone moiety . Such complexes are typically synthesized for their vibrant coloration and stability, making them candidates for industrial dyes or pigments. The sulphophenyl group enhances water solubility, a critical feature for applications in aqueous environments. Structural determination of this compound likely employs X-ray crystallography refined via programs like SHELXL and visualized using tools such as ORTEP-3 .

Properties

CAS No. |

94277-62-0 |

|---|---|

Molecular Formula |

C34H26CrN8Na3O12S2+ |

Molecular Weight |

923.7 g/mol |

IUPAC Name |

trisodium;chromium;2-[[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-id-4-yl]diazenyl]benzoic acid |

InChI |

InChI=1S/2C17H13N4O6S.Cr.3Na/c2*1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;;;;/h2*2-9H,1H3,(H,23,24)(H,25,26,27);;;;/q2*-1;;3*+1 |

InChI Key |

BSMGIQJQKVPYFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O.CC1=NN(C(=O)[C-]1N=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O.[Na+].[Na+].[Na+].[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) involves the coupling of a diazo compound with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid . The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the diazo compound . The resulting dye is then purified and isolated as the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The final product is often subjected to additional purification steps, such as crystallization or filtration, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Trisodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) can undergo various chemical reactions, including:

Reduction: It can also be reduced, which may alter the azo linkage and affect the color properties of the dye.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of chromium, while reduction may result in the cleavage of the azo linkage .

Scientific Research Applications

Trisodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) has several scientific research applications, including:

Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

Biology: Employed in staining techniques to visualize biological samples under a microscope.

Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.

Mechanism of Action

The mechanism of action of Trisodium bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) involves its interaction with specific molecular targets. The compound’s azo linkage allows it to bind to various substrates, leading to changes in color properties . The chromium center can also participate in redox reactions, which may influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Research Findings and Data Analysis

Crystallographic Insights

The target compound’s structure likely exhibits:

- Octahedral coordination : Typical for chromium(III) complexes.

- Short Cr–N/O bonds : Indicative of strong ligand-field stabilization, refined using SHELXL .

- Hydrogen-bonding networks : Facilitated by sulphonate groups, enhancing crystal packing stability.

Functional Performance

- Dyeing Efficiency : The sulphophenyl group improves affinity for cellulose fibers in textiles due to polar interactions.

- pH Stability : Sulphonate groups confer stability in acidic to neutral conditions, whereas phenyl analogues may degrade faster in aqueous media.

Biological Activity

Trisodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(3-) is a complex azo dye with potential biological activities that merit detailed investigation. This compound, identified by its CAS number 94277-62-0, exhibits properties that could be beneficial in various biomedical applications, including antimicrobial and antioxidant activities.

Chemical Structure and Properties

The molecular formula of Trisodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(3-) is C34H24CrN8Na3O6S2, with a molecular weight of 715.6 g/mol. The structure features a chromate ion coordinated to two azo-linked benzoate moieties, which are further substituted with a sulfonic group enhancing its solubility and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various azo compounds. A related study demonstrated that azo dyes can exhibit significant antibacterial and antifungal activities against multiple microbial strains. For instance, compounds derived from similar azo structures showed potent efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .

| Microbial Strain | Activity |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | High |

The mechanism of action for these compounds often involves disruption of microbial cell membranes or interference with metabolic pathways, suggesting that Trisodium bis(2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulphophenyl)-1H-pyrazol-4-yl)azo)benzoato(3-))chromate(3-) may possess similar mechanisms.

Antioxidant Activity

Antioxidant activity is another area where azo compounds have shown promise. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the free radical scavenging ability of compounds. Azo dyes have been reported to possess significant antioxidant capabilities, which can be attributed to their ability to donate electrons and stabilize free radicals .

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 10 µM |

| Nitric Oxide Scavenging | IC50 = 15 µM |

The antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of azo compounds demonstrated that modifications in the azo linkage significantly affected their antimicrobial potency. Trisodium bis(2-(azo)benzoato) derivatives were found to enhance activity against resistant strains of bacteria .

- Photophysical Properties : Research into the photophysical characteristics of similar azo compounds indicated that they could be utilized in photodynamic therapy (PDT), where their ability to generate reactive oxygen species upon light activation could be harnessed for targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.